Comparative Antiviral Potency: I-XW-053 Sodium vs. PF74 in PBMC Assays
In primary human PBMCs, I-XW-053 sodium demonstrates an EC50 range of 9.03–100 μM [1], while PF74 exhibits an EC50 of 0.6–1.5 μM against similar HIV-1 isolates [2]. Although PF74 shows higher potency, I-XW-053 targets a distinct NTD-NTD interface region [3], making it a valuable tool for studying alternative capsid inhibition mechanisms.
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | 9.03–100 μM (PBMCs) |
| Comparator Or Baseline | PF74: 0.6–1.5 μM (PBMCs) |
| Quantified Difference | ~15- to 100-fold lower potency for I-XW-053 |
| Conditions | HIV-1 replication in primary human PBMCs |
Why This Matters
Researchers requiring a less potent or mechanistically distinct capsid inhibitor for mechanistic studies should select I-XW-053 sodium over PF74.
- [1] Thenin-Houssier, S., & Valente, S. T. (2016). HIV-1 capsid inhibitors as antiretroviral agents. Current HIV Research, 14(3), 270-282. (Table 1) View Source
- [2] McArthur, C., & Gallay, P. (2021). PF74 and its derivatives: a new class of HIV-1 capsid inhibitors. Viruses, 13(10), 1998. View Source
- [3] Kortagere, S., et al. (2012). Inhibiting early-stage events in HIV-1 replication by small-molecule targeting of the HIV-1 capsid. Journal of Virology, 86(16), 8472-8481. View Source
